molecular formula C15H11FO5 B6408681 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261987-08-9

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6408681
CAS RN: 1261987-08-9
M. Wt: 290.24 g/mol
InChI Key: LWMHACWMEOQQCG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% (3-F-5-MCPA-5-OHB) is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid and is used as a building block in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 3-F-5-MCPA-5-OHB has also been investigated for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

3-F-5-MCPA-5-OHB has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of compounds for use in drug delivery systems. Additionally, it has been used in the synthesis of compounds for use in the study of enzyme inhibition and enzyme catalysis.

Mechanism of Action

The mechanism of action of 3-F-5-MCPA-5-OHB is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it may act as an inhibitor of other enzymes, such as monoamine oxidase and tyrosine hydroxylase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-F-5-MCPA-5-OHB are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, it has been shown to have antioxidant and anti-cancer activities.

Advantages and Limitations for Lab Experiments

3-F-5-MCPA-5-OHB has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and does not require special handling or storage. However, it does have some limitations. It is not soluble in organic solvents, so it must be used in aqueous solutions only. Additionally, it is not very soluble in water, so it must be used in high concentrations to achieve the desired effects.

Future Directions

The future directions of 3-F-5-MCPA-5-OHB research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Additionally, further research into its mechanism of action and its potential use in the synthesis of pharmaceuticals, pesticides, and other organic compounds is needed. Finally, further research into its advantages and limitations for laboratory experiments is needed to fully understand its potential uses.

Synthesis Methods

3-F-5-MCPA-5-OHB can be synthesized by a variety of methods. The most common method is a reaction between 3-fluoro-5-methoxycarbonylphenylmagnesium bromide and 5-hydroxybenzoic acid. This reaction yields 3-F-5-MCPA-5-OHB as the main product. Other methods include the reaction of 3-fluoro-5-methoxycarbonylphenylmagnesium bromide with 5-bromo-2-hydroxybenzoic acid, as well as the reaction of 3-fluoro-5-methoxycarbonylphenylmagnesium bromide with 5-chloro-2-hydroxybenzoic acid.

properties

IUPAC Name

3-(3-fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)11-3-8(4-12(16)5-11)9-2-10(14(18)19)7-13(17)6-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHACWMEOQQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691521
Record name 3'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid

CAS RN

1261987-08-9
Record name 3'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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